2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide
Description
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide is a derivative of tofacitinib (CP-690,550), a well-known Janus kinase (JAK) inhibitor used clinically for autoimmune diseases such as rheumatoid arthritis . The compound shares the core structural motif of tofacitinib, featuring a (3R,4R)-configured piperidine ring linked to a 7H-pyrrolo[2,3-d]pyrimidine moiety, critical for JAK inhibition . Its molecular formula is C₁₆H₂₂N₆O₂ (MW: 330.39 g/mol), with a cyanoacetamide group replacing the malonamide side chain in tofacitinib’s structure . This modification influences its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity .
The compound has been identified as a process-related impurity in tofacitinib synthesis, necessitating rigorous analytical characterization to ensure drug safety and efficacy . Its stereochemistry ((3R,4R)-configuration) is essential for maintaining JAK selectivity, as demonstrated in studies comparing enantiomeric forms .
Properties
Molecular Formula |
C16H20N6O |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-cyano-N-methyl-N-[(3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(9-13(11)21(2)14(23)3-6-17)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |
InChI Key |
OIWWCVOSVGSCLY-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C(=O)CC#N)C2=NC=NC3=C2C=CN3 |
Canonical SMILES |
CC1CCN(CC1N(C)C(=O)CC#N)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Pyrrolo[2,3-d]pyrimidine Moiety: The pyrrolo[2,3-d]pyrimidine moiety is introduced via a nucleophilic substitution reaction.
N-Methylation: The compound undergoes N-methylation to introduce the N-methyl group.
Acylation: The final step involves the acylation of the piperidine ring with cyanoacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols .
Scientific Research Applications
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, the compound can modulate immune responses and reduce inflammation . The molecular targets include JAK1, JAK2, JAK3, and TYK2, and the pathways involved are the JAK-STAT signaling pathways .
Comparison with Similar Compounds
N1-methyl-N1-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)malonamide
(2R)-2-(3-chloro-5-fluoroanilino)-2-cyclopropyl-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}piperidine-1-sulfonamide
- Molecular Formula: Not explicitly stated, but features a sulfonamide group and cyclobutane ring .
- Key Differences : Sulfonamide replaces acetamide; cyclobutane modifies ring strain and conformational flexibility.
- Impact : Sulfonamide enhances solubility but may alter off-target interactions due to electronegative sulfur .
Functional Analogs (JAK Inhibitors)
Tofacitinib (CP-690,550)
3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Table 1: Comparative Analysis of Key Compounds
Key Findings and Implications
Stereochemical Specificity : The (3R,4R)-configuration in the target compound is critical for JAK binding, as enantiomeric forms exhibit >100-fold reduced activity .
Functional Group Trade-offs: Cyanoacetamide derivatives prioritize metabolic stability over potency compared to malonamide-based JAK inhibitors . Sulfonamide and halogenated analogs improve selectivity but introduce synthetic challenges .
Impurity Profiling : The target compound’s presence in tofacitinib underscores the need for advanced purification techniques, such as cocrystallization (e.g., with 3,5-dimethylpyrazole) .
Biological Activity
2-Cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of protein kinases. The compound has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders and cancers.
The molecular formula of this compound is C20H25N7O3, with a molecular weight of approximately 411.458 g/mol. It features a complex structure that includes a pyrrolo[2,3-d]pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N7O3 |
| Molecular Weight | 411.458 g/mol |
| SMILES | COC(=O)\C(=C(/N)\CC(=O)N1CCC@@HC@HN(C)c2ncnc3[nH]ccc23) |
| IUPAC Name | methyl (Z)-3-amino-2-cyano-5-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-5-oxopent-2-enoate |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of Janus Kinase 3 (JAK3). JAK3 is involved in the signaling pathways of various cytokines that regulate immune responses. By inhibiting JAK3, the compound can effectively suppress immune responses, making it valuable in treating conditions characterized by excessive immune activity.
Inhibition of JAK Kinases
Research indicates that 2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide has shown promising results in inhibiting JAK kinases:
- In vitro Studies : The compound demonstrated significant inhibitory activity against JAK3 in cellular assays. It was observed to induce apoptosis in cancer cell lines such as HL60 and MV4-11, indicating its potential as an anti-cancer agent .
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G1/S phase in HL cells, further supporting its role in cancer treatment by preventing cell proliferation .
Therapeutic Applications
The compound's immunosuppressive properties suggest several therapeutic applications:
- Autoimmune Diseases : It has potential use in treating conditions such as lupus, rheumatoid arthritis, and multiple sclerosis by modulating immune responses.
- Cancer Therapy : Its ability to induce apoptosis and inhibit cell growth positions it as a candidate for cancer therapies targeting specific malignancies.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Study on Autoimmune Disorders : A clinical trial investigated the effects of the compound in patients with autoimmune disorders. Results indicated significant improvements in disease symptoms with manageable side effects .
- Cancer Cell Line Studies : In preclinical models using various cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth and induction of apoptosis. This highlights its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound?
- Methodology : A multi-step approach is typically employed:
Core Pyrrolo[2,3-d]pyrimidine Synthesis : Start with 7H-pyrrolo[2,3-d]pyrimidin-4-amine, prepared via cyclization of aminopyrimidine derivatives under acidic conditions .
Piperidine Functionalization : Introduce the (3R,4R)-4-methylpiperidine moiety using stereoselective alkylation or reductive amination. Chiral auxiliaries or catalysts may be required to maintain stereochemical integrity .
Cyanoacetamide Coupling : React the intermediate with methyl isocyanate or via nucleophilic substitution using 2-cyanoacetic acid derivatives in ethanol/piperidine at 0–5°C .
- Key Tools : NMR for intermediate verification, chiral HPLC for enantiomeric excess analysis.
Q. How is the stereochemical configuration of the (3R,4R)-piperidine moiety confirmed?
- Methodology :
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in related piperidine derivatives .
- Chiral HPLC : Compare retention times with enantiopure standards.
- NOESY NMR : Correlate spatial proximity of protons to confirm relative configuration .
Q. What analytical techniques are critical for characterizing purity and structure?
- HPLC-MS : Quantify purity (>95%) and detect byproducts.
- NMR (¹H/¹³C) : Assign protons and carbons, particularly the cyano group (δ ~100 ppm in ¹³C) and piperidine methyl (δ ~1.2 ppm in ¹H) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N content).
Advanced Research Questions
Q. How can researchers optimize the yield of the pyrrolo[2,3-d]pyrimidin-4-amine intermediate?
- Methodology :
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, highlights flow chemistry optimization using statistical models .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled dielectric heating.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps .
Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?
- Methodology :
- Solubility Profiling : Use DLS (Dynamic Light Scattering) to assess aggregation in cell media.
- Orthogonal Assays : Confirm target engagement via SPR (Surface Plasmon Resonance) and cellular thermal shift assays (CETSA).
- Metabolic Stability Testing : Evaluate compound degradation in hepatocyte models to rule out false negatives .
Q. How does the cyano group influence binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Compare binding poses of cyano vs. non-cyano analogs using software like AutoDock. suggests pyrrolopyrimidines target kinases via hinge-region interactions .
- SAR Studies : Synthesize analogs with substituents (e.g., nitro, methyl) at the cyano position and measure IC₅₀ values.
Q. What methodologies assess metabolic stability in preclinical models?
- Methodology :
- Liver Microsome Assays : Incubate with NADPH and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions.
- In Vivo PK Studies : Measure plasma half-life and metabolite profiles in rodent models.
Q. How can computational chemistry rationalize unexpected reaction outcomes?
- Methodology :
- DFT Calculations : Model transition states to explain regioselectivity or stereochemical anomalies.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
- Machine Learning : Train models on reaction databases to predict optimal conditions for novel syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
